Ca²⁺ Complexation Affinity: HEIBPH Exhibits ~8-Fold Higher log K than the Unsubstituted Imino-bis(methylenephosphonate) Parent
The stepwise Ca²⁺ complex formation constant (log K for L + Ca → LCa) of 2-hydroxyethylimino-bis(methylenephosphonate) (HEIBPH, the tetra-acid form of CAS 32422-03-0) was determined to be 4.74, compared to 3.84 for the unsubstituted parent imino-bis(methylenephosphonic acid) (R = H) under comparable conditions [1]. This represents a difference of 0.90 log units, corresponding to an approximately 8-fold greater Ca²⁺ affinity conferred specifically by the hydroxyethyl substituent. The measurement was conducted in 0.05 M HEIBPH + 0.05 M CaCl₂ + 0.26 M Na⁺ at 22 °C, with equilibrium constants refined by HypNMR analysis of ³¹P and ¹H NMR titration curves [1].
| Evidence Dimension | Stepwise Ca²⁺ complex formation constant (log K, L + Ca → LCa) |
|---|---|
| Target Compound Data | log K = 4.74 (HEIBPH, R = CH₂CH₂OH) |
| Comparator Or Baseline | log K = 3.84 (imino-bis(methylenephosphonic acid), R = H); log K = 4.11 (R = CH₃); log K = 3.71 (R = CH₂CH₃) |
| Quantified Difference | Δ log K = +0.90 vs. unsubstituted parent (~8-fold higher affinity); also exceeds methyl- and ethyl-substituted analogs |
| Conditions | 0.05 M ligand, 0.05 M CaCl₂, 0.26 M Na⁺, 10 vol% D₂O, 22 °C, pH range 2–11; ³¹P and ¹H NMR titration with HypNMR refinement |
Why This Matters
A quantifiably higher Ca²⁺ binding affinity directly predicts superior threshold scale inhibition performance at equivalent molar dosing in hard-water systems, providing a procurement-relevant basis for selecting the hydroxyethyl-substituted compound over the unsubstituted or alkyl-substituted analogs.
- [1] Demadis, K. D.; Stavgianoudaki, N.; Grossmann, G.; Gruner, M.; Schwartz, J. L. Calcium−Phosphonate Interactions: Solution Behavior and Ca²⁺ Binding by 2-Hydroxyethylimino-bis(methylenephosphonate) Studied by Multinuclear NMR Spectroscopy. Inorg. Chem. 2009, 48 (9), 4154–4164 (Table 4, stepwise complex formation constants). DOI: 10.1021/ic802400r. View Source
